molecular formula C8H10O5 B019556 3-Acetoxy-3-methylpentane-1,5-dioic Acid Anhydride CAS No. 87894-65-3

3-Acetoxy-3-methylpentane-1,5-dioic Acid Anhydride

Cat. No.: B019556
CAS No.: 87894-65-3
M. Wt: 186.16 g/mol
InChI Key: DJIZBLQWKZGCHU-UHFFFAOYSA-N
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Description

4-Methyl-2,6-dioxooxan-4-YL acetate is an organic compound that belongs to the class of oxan derivatives It is characterized by the presence of a 4-methyl group and two oxo groups at positions 2 and 6 on the oxan ring, with an acetate group attached to the 4th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2,6-dioxooxan-4-YL acetate can be achieved through several methods. One common approach involves the reaction of 4-methyl-2,6-dioxooxan with acetic anhydride in the presence of a catalyst such as aluminum chloride. The reaction typically occurs under mild conditions, with the temperature maintained around 50°C to 70°C .

Industrial Production Methods

In an industrial setting, the production of 4-Methyl-2,6-dioxooxan-4-YL acetate may involve large-scale batch or continuous processes. The use of acetic anhydride and a suitable catalyst remains central to the process, with careful control of reaction parameters to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2,6-dioxooxan-4-YL acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Methyl-2,6-dioxooxan-4-YL acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-Methyl-2,6-dioxooxan-4-YL acetate involves its interaction with specific molecular targets. The compound may act by inhibiting key enzymes or receptors, leading to its observed biological effects. For example, it may inhibit bacterial enzymes, contributing to its antimicrobial activity. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-2-oxo-2H-chromen-7-yl acetate
  • 4-Methyl-2-oxo-2H-chromen-6-yl acetate
  • 4-Methyl-2-oxo-2H-chromen-5-yl acetate

Uniqueness

4-Methyl-2,6-dioxooxan-4-YL acetate is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific applications .

Properties

IUPAC Name

(4-methyl-2,6-dioxooxan-4-yl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O5/c1-5(9)13-8(2)3-6(10)12-7(11)4-8/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJIZBLQWKZGCHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1(CC(=O)OC(=O)C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40516332
Record name 4-Methyl-2,6-dioxooxan-4-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40516332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87894-65-3
Record name 4-Methyl-2,6-dioxooxan-4-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40516332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Acetoxy-3-methylpentane-1,5-dioic Acid Anhydride
Reactant of Route 2
3-Acetoxy-3-methylpentane-1,5-dioic Acid Anhydride
Reactant of Route 3
Reactant of Route 3
3-Acetoxy-3-methylpentane-1,5-dioic Acid Anhydride
Reactant of Route 4
3-Acetoxy-3-methylpentane-1,5-dioic Acid Anhydride
Reactant of Route 5
3-Acetoxy-3-methylpentane-1,5-dioic Acid Anhydride
Reactant of Route 6
3-Acetoxy-3-methylpentane-1,5-dioic Acid Anhydride

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